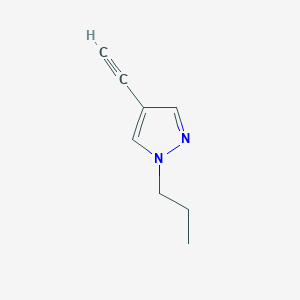

4-ethynyl-1-propyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-propylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-5-10-7-8(4-2)6-9-10/h2,6-7H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIOFGJLACNCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-ethynyl-1-propyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-ethynyl-1-propyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the chosen synthetic strategies and analytical techniques.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules. Their versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse pharmacological properties. The introduction of an ethynyl group at the 4-position of the pyrazole ring, as in this compound, provides a key functional handle for further molecular elaboration through reactions such as "click chemistry" and Sonogashira cross-coupling, making it a highly sought-after intermediate in drug discovery. This guide details a reliable and efficient synthetic route to this compound and the analytical methods for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 4-iodopyrazole. This strategic approach involves:

-

N-propylation of 4-iodopyrazole to introduce the propyl group at the N1 position of the pyrazole ring.

-

Sonogashira cross-coupling of the resulting 1-propyl-4-iodopyrazole with a protected acetylene equivalent, trimethylsilylacetylene.

-

Deprotection of the trimethylsilyl (TMS) group to unveil the terminal alkyne.

This synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 1-Propyl-4-iodopyrazole

The initial step involves the regioselective N-alkylation of 4-iodopyrazole. While direct alkylation of pyrazole can lead to a mixture of N1 and N2 isomers, for C4-substituted pyrazoles, the N1-alkylation is generally favored. The use of a solid base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) provides a clean and efficient method for this transformation.[1]

Experimental Protocol:

-

To a solution of 4-iodopyrazole (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-propyl-4-iodopyrazole.

Part 2: Synthesis of 1-Propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] In this step, 1-propyl-4-iodopyrazole is coupled with trimethylsilylacetylene. The use of a TMS-protected alkyne is advantageous as it prevents the homocoupling of the terminal alkyne and often leads to cleaner reactions.[3]

Experimental Protocol:

-

To a solution of 1-propyl-4-iodopyrazole (1.0 eq) in a mixture of triethylamine and a suitable solvent like THF or DMF (3:1 v/v), add trimethylsilylacetylene (1.5 eq).

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and copper(I) iodide (CuI, 0.06 eq).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Stir the reaction at room temperature for 8-12 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole.

Part 3: Synthesis of this compound

The final step is the removal of the trimethylsilyl protecting group. While fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are commonly used, a milder and more chemoselective method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol.[4] This method is particularly useful when other sensitive functional groups are present in the molecule.

Experimental Protocol:

-

Dissolve 1-propyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in methanol (0.2 M).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product, this compound.

Characterization of this compound

Comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the propyl group protons, and the acetylenic proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-3 | ~7.5 - 7.8 | s | - |

| Pyrazole H-5 | ~7.4 - 7.7 | s | - |

| N-CH₂ | ~4.0 - 4.2 | t | ~7.0 |

| CH₂-CH₃ | ~1.8 - 2.0 | sextet | ~7.0 |

| CH₃ | ~0.9 - 1.0 | t | ~7.0 |

| ≡C-H | ~3.0 - 3.2 | s | - |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazole C-3 | ~138 - 142 |

| Pyrazole C-4 | ~95 - 100 |

| Pyrazole C-5 | ~128 - 132 |

| N-CH₂ | ~50 - 55 |

| CH₂-CH₃ | ~23 - 27 |

| CH₃ | ~10 - 13 |

| C≡C-H | ~80 - 85 |

| C≡C-H | ~70 - 75 |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of the terminal alkyne functionality.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| ≡C-H stretch | 3280 - 3320 | Strong, sharp |

| C≡C stretch | 2100 - 2140 | Weak to medium |

| C-H (sp³) stretch | 2850 - 2960 | Medium to strong |

| C=N stretch (pyrazole) | ~1500 - 1600 | Medium |

The presence of a strong, sharp peak around 3300 cm⁻¹ is a clear indication of the terminal acetylenic C-H bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₀N₂), the calculated molecular weight is 134.08 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 134. The fragmentation of pyrazoles often involves the loss of stable neutral molecules like HCN or N₂.[5] A GC-MS spectrum of the closely related 4-ethynyl-1-hexyl-1H-pyrazole shows a prominent molecular ion peak, which supports the expected stability of the molecular ion for the propyl analog.[6]

Caption: Plausible mass spectrometry fragmentation pathways.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined three-step process involving N-propylation of 4-iodopyrazole, Sonogashira coupling with trimethylsilylacetylene, and subsequent deprotection. The characterization of the final product can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. This in-depth guide provides the necessary experimental details and theoretical background to enable researchers and scientists to successfully synthesize and characterize this important chemical entity for its application in drug development and materials science.

References

- Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.).

-

Deng, X., & Mani, N. S. (2008). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses, 85, 179. [Link]

-

Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.).

-

Wikipedia. (n.d.). Trimethylsilylacetylene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(32), 25235–25243. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

- Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (n.d.).

-

Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH. Retrieved from [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

- Tikrit Journal of Pure Science. (2024).

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Ethynyl-1-hexyl-1H-pyrazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Retrieved from [Link]

-

ResearchGate. (n.d.). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure . Theoretical and experimental FTIR spectra of -methyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 1H-pyrazole-4-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 4. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Spectroscopic Data of 4-Ethynyl-1-propyl-1H-pyrazole (CAS 1340156-26-4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structure and Properties

-

IUPAC Name: 4-ethynyl-1-propyl-1H-pyrazole

-

CAS Number: 1340156-26-4

-

Molecular Formula: C₈H₁₀N₂

-

Molecular Weight: 134.18 g/mol

The structure combines the aromatic pyrazole ring with a flexible propyl chain and a reactive ethynyl group, suggesting its potential as a building block in organic synthesis and medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide characteristic signals corresponding to the different nuclei in the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the protons of the pyrazole ring, the propyl group, and the ethynyl group. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (pyrazole ring) | 7.5 - 7.8 | Singlet | - |

| H-5 (pyrazole ring) | 7.3 - 7.6 | Singlet | - |

| Ethynyl-H | 3.0 - 3.3 | Singlet | - |

| N-CH₂ (propyl) | 4.0 - 4.3 | Triplet | 7 - 8 |

| CH₂ (propyl) | 1.8 - 2.1 | Sextet | 7 - 8 |

| CH₃ (propyl) | 0.9 - 1.1 | Triplet | 7 - 8 |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The two protons on the pyrazole ring (H-3 and H-5) are expected to appear as distinct singlets due to the absence of adjacent protons. The deshielding effect of the aromatic ring and the nitrogen atoms will cause them to resonate at a relatively downfield region (7.3-7.8 ppm). The ethynyl proton is typically found in the region of 3.0-3.3 ppm. The propyl group will show a characteristic triplet-sextet-triplet pattern. The methylene group attached to the nitrogen (N-CH₂) will be the most downfield of the propyl protons due to the inductive effect of the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (pyrazole ring) | 138 - 142 |

| C-4 (pyrazole ring) | 95 - 100 |

| C-5 (pyrazole ring) | 128 - 132 |

| C≡CH (ethynyl) | 80 - 85 |

| C≡CH (ethynyl) | 70 - 75 |

| N-CH₂ (propyl) | 50 - 55 |

| CH₂ (propyl) | 23 - 27 |

| CH₃ (propyl) | 10 - 13 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The carbon atoms of the pyrazole ring will resonate in the aromatic region, with their specific shifts influenced by the substituents. The C-4 carbon, attached to the ethynyl group, is expected to be more shielded compared to C-3 and C-5. The two sp-hybridized carbons of the ethynyl group will have characteristic chemical shifts in the 70-85 ppm range. The carbons of the propyl group will appear in the aliphatic region of the spectrum.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra for a novel compound like this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the alkyl chain, the C≡C and ≡C-H bonds of the ethynyl group, and the C=N and C=C bonds of the pyrazole ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| ≡C-H stretch (alkyne) | 3300 - 3250 | Strong, sharp |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2960 - 2850 | Medium to strong |

| C≡C stretch (alkyne) | 2150 - 2100 | Weak to medium |

| C=N, C=C stretch (pyrazole) | 1600 - 1450 | Medium |

| C-H bend (aliphatic) | 1465 - 1370 | Medium |

Expertise & Experience: Interpreting the IR Spectrum

The most characteristic peak in the IR spectrum will be the sharp, strong absorption band around 3300 cm⁻¹ corresponding to the stretching vibration of the terminal alkyne C-H bond. The C≡C triple bond stretch will appear as a weaker band in the 2100-2150 cm⁻¹ region. The presence of both of these bands is a strong indication of a terminal alkyne. The various C-H stretching and bending vibrations of the pyrazole ring and the propyl group will also be present in their respective regions.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

For solid samples: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

-

For liquid samples or solutions: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The software will perform a Fourier transform of the interferogram to produce the IR spectrum.

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 134 | Molecular Ion |

| [M - CH₃]⁺ | 119 | Loss of a methyl radical |

| [M - C₂H₅]⁺ | 105 | Loss of an ethyl radical |

| [M - C₃H₇]⁺ | 91 | Loss of a propyl radical |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 134 would confirm the molecular weight of the compound. The fragmentation pattern will be dominated by the loss of fragments from the propyl chain. The loss of a propyl radical (C₃H₇) to give a fragment at m/z 91 is a likely and significant fragmentation pathway. Other fragments corresponding to the pyrazole ring and the ethynyl group would also be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for Mass Spectrometry data acquisition.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound (CAS 1340156-26-4). While experimental spectra are not publicly available, the predicted data, based on established spectroscopic principles and comparison with related compounds, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The detailed protocols and interpretive insights are intended to guide the experimental characterization of this and similar molecules.

References

-

Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. (2006). Oriental Journal of Chemistry, 22(2). Retrieved from [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2020). Molecules, 25(18), 4285. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. Retrieved from [Link]

-

4-ethynyl-1-(2-methylpropyl)-1h-pyrazole. (n.d.). PubChem. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules, 28(14), 5434. Retrieved from [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry, 54(12), 957-961. Retrieved from [Link]

-

Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. Retrieved from [Link]

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2021). Magnetic Resonance in Chemistry, 59(11), 1087-1100. Retrieved from [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5894. Retrieved from [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega, 8(29), 26235-26246. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Biological Evaluation of Novel 4-ethynyl-1-propyl-1H-pyrazole Derivatives

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[3][4][5] This guide focuses on a novel, unexplored subclass: 4-ethynyl-1-propyl-1H-pyrazole derivatives. We hypothesize that the introduction of a 4-ethynyl group may enhance target binding or introduce novel mechanisms of action, while the 1-propyl substituent modulates lipophilicity and pharmacokinetic properties. This document provides a comprehensive, prospective framework for the chemical synthesis and systematic biological evaluation of these novel derivatives. It is designed to serve as a practical roadmap, detailing robust, validated protocols for assessing their potential as anticancer, antibacterial, and antifungal agents, thereby empowering researchers to explore this promising chemical space.

Rationale and Synthetic Strategy

The Pyrazole Scaffold: A Foundation for Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This unique electronic configuration allows for diverse chemical modifications, making the pyrazole ring an exceptionally versatile template for drug design.[7] Numerous pyrazole-containing drugs have achieved clinical success, validating the therapeutic potential of this scaffold. The development of novel derivatives is driven by the need for agents with improved efficacy, selectivity, and reduced toxicity.[8]

Proposed Synthesis of this compound Derivatives

A plausible and efficient route to the target compounds involves a multi-step synthesis beginning with a classical Knorr-type pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with propylhydrazine. The resulting pyrazole can then be functionalized at the C4 position. Introduction of the ethynyl group can be achieved through various established organometallic cross-coupling reactions, such as the Sonogashira coupling of a 4-halo-pyrazole intermediate with a suitable acetylene source.

This synthetic approach is chosen for its reliability and modularity, allowing for the creation of a diverse library of derivatives by varying the substituents on the initial dicarbonyl compound.

Caption: Proposed workflow for the synthesis and characterization of novel pyrazole derivatives.

Evaluation of Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented, with many compounds acting as potent inhibitors of crucial cellular targets like cyclin-dependent kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and tubulin.[3][8][9] A primary screening of novel compounds for anticancer activity is essential to identify lead candidates for further development. The MTT assay is a robust, colorimetric method for assessing cell viability and is considered a gold standard for initial cytotoxicity screening.[10][11][12]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the concentration at which the novel pyrazole derivatives inhibit the growth of cancer cells by 50% (IC₅₀).

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Test compounds (dissolved in DMSO) and a positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives and the positive control in complete medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells (vehicle control, e.g., 0.1% DMSO) and wells with medium only (blank control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.[14] During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC₅₀ value for each compound.

Caption: General workflow for broth microdilution-based MIC determination.

Data Presentation: Antifungal Activity (MIC)

| Compound ID | Derivative Structure | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |

| PZ-Et-01 | R = H | Data | Data |

| PZ-Et-02 | R = 4-Cl-Ph | Data | Data |

| PZ-Et-03 | R = 4-MeO-Ph | Data | Data |

| Fluconazole | Positive Control | Data | Data |

Conclusion and Future Outlook

This guide outlines a structured and comprehensive approach for the synthesis and multi-faceted biological evaluation of novel this compound derivatives. By systematically applying the detailed protocols for anticancer, antibacterial, and antifungal screening, researchers can efficiently identify lead compounds within this new chemical series. Positive hits from these primary assays will warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, elucidation of the mechanism of action, and eventual progression to in vivo efficacy and toxicology studies. The exploration of this untapped pyrazole scaffold holds significant promise for the discovery of next-generation therapeutic agents.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.

- Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.

- Pyrazoles as anticancer agents: Recent advances.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Int J Mol Sci.

- Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current St

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.

- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv

- Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. (2023). PubMed.

- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl

- MTT Assay Protocol for Cell Viability and Prolifer

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Deriv

- Recent Advances in the Development of Pyrazole Deriv

- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). NIH.

- MTT Assay Protocol.

- In vitro antifungal susceptibility methods and clinical. [Source Not Available].

- Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl

- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu

- Recent Advances in the Development of Pyrazole Deriv

- Techniques for the Assessment of In Vitro and In Vivo Antifungal Combin

- MTT assay protocol. Abcam.

- Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.

- (PDF)

- Determination of Antifungal MICs by a Rapid Susceptibility Assay. ASM Journals.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Source Not Available].

- Antimicrobial Susceptibility Testing. Apec.org.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicstrive.com [academicstrive.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

4-Ethynyl-1-propyl-1H-pyrazole: A Mechanistic Investigation of a Novel Bioactive Scaffold

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2][3] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6] Concurrently, the incorporation of an ethynyl moiety into small molecules is a well-established strategy in drug design, often to confer covalent and irreversible binding to biological targets.[7][8][9] This guide provides a comprehensive technical exploration of the potential mechanisms of action for the novel compound, 4-ethynyl-1-propyl-1H-pyrazole. In the absence of direct empirical data for this specific molecule, this document synthesizes established knowledge of pyrazole and ethynyl functionalities to postulate credible biological activities and to propose a rigorous experimental framework for their validation. This prospectus is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals embarking on the investigation of this promising chemical entity.

Introduction: The Convergence of Two Potent Pharmacophores

The chemical architecture of this compound marries the stability and versatile binding capacity of the pyrazole ring with the reactive potential of a terminal alkyne. This unique combination suggests a high probability of targeted biological activity.

-

The Pyrazole Core: This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as an excellent scaffold for building molecules that can interact with a wide array of biological targets.[10] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating precise interactions within protein binding pockets.[1] This adaptability is a key reason for the success of pyrazole-containing drugs like the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.[4][11]

-

The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a high-energy, reactive functional group.[8] In medicinal chemistry, it is often employed as a "warhead" that can form a covalent bond with a nucleophilic residue (such as cysteine or serine) in the active site of an enzyme.[12][13] This leads to irreversible inhibition, a mechanism that can provide prolonged and potent therapeutic effects.[14] The ethynyl group is a key feature in various approved drugs, targeting a range of proteins from monoamine oxidase to tyrosine kinases.[7][8]

Postulated Mechanisms of Action

Based on the extensive literature on pyrazole derivatives and ethynyl-containing compounds, we can postulate several compelling mechanisms of action for this compound.

Kinase Inhibition: Targeting a Key Regulatory Family

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrazole derivatives are well-represented among clinically successful kinase inhibitors.[11][15][16]

Hypothetical Mechanism: The planar pyrazole ring of this compound is well-suited to fit into the ATP-binding pocket of a protein kinase. The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the "hinge region" of the kinase, a conserved sequence of amino acids that anchors ATP. The propyl and ethynyl substituents would then project into more variable regions of the binding pocket, determining the compound's selectivity for specific kinases. The ethynyl group, in this context, could either form additional non-covalent interactions or, if positioned correctly, act as a covalent inhibitor by reacting with a nearby nucleophilic residue, thereby permanently disabling the kinase.[8]

A summary of the inhibitory activities of various pyrazole derivatives against different kinases is presented in Table 1.

| Compound Class | Target Kinase(s) | Reported IC50 Values | Therapeutic Area | Reference |

| Pyrazolo[3,4-d]pyrimidines | Multiple, including Src, Abl | Nanomolar to micromolar | Cancer | [11] |

| Indenopyrazoles | Tubulin | Nanomolar | Cancer | Not directly in search results |

| Pyrazole-based compounds | Aurora Kinase A | 0.16 µM | Cancer | [15] |

| Pyrazole derivatives | JNK-1 | < 10 µM | Inflammation | [17] |

| Fused Pyrazole Derivatives | EGFR, VEGFR-2 | 0.06 µM (EGFR), 0.22 µM (VEGFR-2) | Cancer | [18] |

Irreversible Enzyme Inhibition: A Covalent Modification Strategy

The presence of the terminal ethynyl group strongly suggests the potential for irreversible enzyme inhibition through covalent bond formation.[14][19] This mechanism is distinct from competitive, reversible inhibition and can lead to a more durable pharmacological effect.[20]

Hypothetical Mechanism: this compound could initially bind non-covalently to the active site of a target enzyme. This binding event would position the ethynyl group in close proximity to a nucleophilic amino acid residue (e.g., cysteine, serine, or lysine). The enzyme's own catalytic machinery, or simply the favorable orientation, could then facilitate a nucleophilic attack on the terminal alkyne, forming a stable covalent adduct. This permanently modified enzyme would be catalytically inactive. This "suicide inhibition" is a powerful strategy for achieving high potency and prolonged duration of action.[12][14]

Caption: Hypothetical mechanism of irreversible enzyme inhibition.

Modulation of Inflammatory Pathways

Chronic inflammation is a driver of numerous diseases, and many anti-inflammatory drugs target key enzymes and signaling pathways in the inflammatory cascade.[21] Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example.[4]

Hypothetical Mechanism: this compound could exert anti-inflammatory effects through several potential mechanisms:

-

Cytokine Suppression: The compound might interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of cytokines like TNF-α, IL-1β, and IL-6.[4][23]

-

Lipoxygenase (LOX) Inhibition: It could also inhibit lipoxygenase enzymes, which are involved in the synthesis of other pro-inflammatory mediators called leukotrienes.[23]

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Neuroprotective Effects

Neurodegenerative diseases and neurological injuries often involve oxidative stress and neuroinflammation.[5][24] A growing body of evidence suggests that pyrazole derivatives can exhibit neuroprotective properties.[6][25][26]

Hypothetical Mechanism: The neuroprotective effects of this compound could be multifactorial. By suppressing inflammatory pathways in the central nervous system (as described above), the compound could reduce the damage caused by chronic neuroinflammation. Additionally, pyrazole derivatives have been reported to possess antioxidant properties, which could help to mitigate the neuronal damage caused by reactive oxygen species in conditions like Parkinson's disease or after a spinal cord injury.[5][24]

A Proposed Research Workflow for Mechanistic Elucidation

To move from postulation to empirical validation, a structured experimental workflow is essential. The following section outlines a series of logical steps to systematically investigate the mechanism of action of this compound.

Caption: Proposed workflow for mechanistic investigation.

Step 1: In Silico Screening and Molecular Docking

-

Objective: To predict potential biological targets for this compound using computational methods.

-

Methodology:

-

Construct a 3D model of the compound.

-

Perform virtual screening against a library of protein structures, particularly kinases, COX enzymes, and other targets known to be modulated by pyrazole derivatives.

-

Conduct molecular docking simulations for the highest-scoring hits to predict binding poses and estimate binding affinities.

-

Analyze the docking poses to determine if the ethynyl group is positioned to form a covalent bond with a nucleophilic residue.

-

Step 2: In Vitro Enzymatic Assays

-

Objective: To experimentally identify direct molecular targets of the compound and quantify its inhibitory potency.

-

Protocol: Kinase Inhibition Assay (Example)

-

Reagents: Purified recombinant kinase, appropriate substrate peptide, ATP, this compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Serially dilute the compound to create a range of concentrations. b. In a 96-well plate, add the kinase and the compound (or DMSO for control) and incubate for a pre-determined time (e.g., 30 minutes) to allow for binding. c. Initiate the kinase reaction by adding the substrate peptide and ATP. Incubate at the optimal temperature for the kinase (e.g., 30°C). d. Stop the reaction and measure the amount of product (or remaining ATP) using the detection reagent and a luminometer.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Step 3: Cell-Based Assays

-

Objective: To confirm the compound's activity in a biological context and to investigate its effects on specific signaling pathways.

-

Protocol: Western Blot for NF-κB Pathway Inhibition (Example)

-

Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages) to ~80% confluency.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 30 minutes. Include appropriate vehicle and unstimulated controls.

-

Protein Extraction: Lyse the cells and collect the protein extracts. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the phosphorylated (active) form of a key NF-κB pathway protein (e.g., phospho-p65). c. Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the effect of the compound on NF-κB activation.

-

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure provides a strong rationale for its potential as a potent and targeted biological agent. The convergence of the versatile pyrazole scaffold and the reactive ethynyl group suggests promising avenues of investigation, particularly in the realms of kinase inhibition, irreversible enzyme modulation, and the control of inflammatory and neurodegenerative processes. The experimental workflow outlined in this guide provides a clear and robust path forward for the scientific community to unlock the therapeutic potential of this novel compound. Future work should focus on the systematic execution of these studies, leading to a definitive understanding of its molecular targets and its promise as a lead compound for drug development.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. ([Link])

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed. ([Link])

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL not provided)

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. ([Link])

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (URL not provided)

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. ([Link])

-

Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. ACS Publications. ([Link])

-

Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress. PubMed. ([Link])

-

Review: biologically active pyrazole derivatives. RSC Publishing. ([Link])

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

-

Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review | Request PDF. ResearchGate. ([Link])

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed. ([Link])

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

-

(PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. ([Link])

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. ([Link])

-

Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. ([Link])

-

The alkynyl-containing compounds from mushrooms and their biological activities. PMC. ([Link])

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. ([Link])

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. ([Link])

-

Enzyme inhibitor. Wikipedia. ([Link])

-

(PDF) The alkynyl-containing compounds from mushrooms and their biological activities. ResearchGate. ([Link])

-

What Is Irreversible Inhibition?. YouTube. ([Link])

-

Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. PMC. ([Link])

-

8.7: Enzyme Inhibition. Chemistry LibreTexts. ([Link])

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researcher.manipal.edu [researcher.manipal.edu]

- 7. The alkynyl-containing compounds from mushrooms and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Irreversible Inhibitors [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 19. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 20. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 23. researchgate.net [researchgate.net]

- 24. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility and Stability of 4-ethynyl-1-propyl-1H-pyrazole

This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-ethynyl-1-propyl-1H-pyrazole, focusing on its solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these parameters is critical for ensuring the viability of this compound in preclinical and clinical development. This document will detail the underlying principles, provide actionable experimental protocols, and offer insights into the interpretation of the resulting data.

Introduction to this compound

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] Pyrazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] The ethynyl group at the 4-position and the propyl group at the 1-position of the pyrazole ring in the target molecule will significantly influence its physicochemical properties, including its solubility and stability. A precise understanding of these characteristics is paramount for formulation development, pharmacokinetic studies, and ensuring the overall safety and efficacy of any potential therapeutic agent.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. This section outlines the methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Theoretical Considerations

The solubility of this compound will be influenced by its crystalline structure, molecular weight, and the presence of functional groups capable of hydrogen bonding. The pyrazole moiety offers sites for hydrogen bonding, while the propyl and ethynyl groups contribute to its lipophilicity. Based on the structure of the related compound, 4-ethynyl-1-isopropyl-1H-pyrazole, we can anticipate a moderate LogP value.[5]

Experimental Protocol: Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer.

Objective: To rapidly assess the apparent solubility of this compound in a physiologically relevant buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Plate shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, add an appropriate volume of the DMSO stock solution to PBS (pH 7.4) to achieve a final concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Seal the plate and incubate at room temperature for 2 hours with continuous shaking.

-

After incubation, inspect the wells for any visible precipitate.

-

Centrifuge the plate to pellet any precipitated compound.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV method.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, common organic solvents)

-

Vials with screw caps

-

Orbital shaker/incubator

-

HPLC system with a UV detector

Methodology:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the samples to stand to let the undissolved solid settle.

-

Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Presentation

| Parameter | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) |

| Kinetic Solubility | PBS, pH 7.4 | 25 | [Insert Experimental Data] |

| Thermodynamic Solubility | Water | 25 | [Insert Experimental Data] |

| Thermodynamic Solubility | PBS, pH 7.4 | 37 | [Insert Experimental Data] |

| Thermodynamic Solubility | 0.1 N HCl | 37 | [Insert Experimental Data] |

Stability Assessment and Forced Degradation Studies

Stability testing is crucial for identifying the degradation pathways and products of a drug substance, which is a regulatory requirement.[6][7] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are performed to evaluate the intrinsic stability of the molecule.[6][7]

Theoretical Considerations of Pyrazole Stability

The pyrazole ring is generally stable to oxidation and reduction, but can be susceptible to electrophilic attack, particularly at the C4 position.[1] The presence of the ethynyl group may introduce additional reactivity. Forced degradation studies will explore the molecule's susceptibility to hydrolysis, oxidation, and photolysis.

Experimental Workflow for Stability Studies

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 1 mg/mL.

-

Expose the samples to the stress conditions for a defined period. The goal is to achieve 5-20% degradation.

-

At appropriate time points, withdraw an aliquot of the sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Specific Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and reflux at 60°C for up to 30 minutes.[8]

-

Base Hydrolysis: Mix the drug solution with 0.1 N NaOH and reflux at 60°C for up to 30 minutes.[8]

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug and a solution of the drug to dry heat at 80°C.

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

Data Presentation

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants Observed | Major Degradant (if identified) |

| 0.1 N HCl, 60°C | [Time] | [Data] | [Data] | [Data] |

| 0.1 N NaOH, 60°C | [Time] | [Data] | [Data] | [Data] |

| 3% H₂O₂, RT | [Time] | [Data] | [Data] | [Data] |

| Thermal (Solid), 80°C | [Time] | [Data] | [Data] | [Data] |

| Photolytic (ICH Q1B) | [Time] | [Data] | [Data] | [Data] |

Analytical Methodologies

A robust, validated analytical method is the cornerstone of accurate solubility and stability assessment.[9] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, excipients, and impurities.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Logical Flow for Method Development and Validation

Caption: Logical flow for HPLC method development and validation.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these protocols will generate high-quality, reliable data essential for making informed decisions in the drug development process. The provided methodologies are based on established scientific principles and regulatory guidelines, ensuring that the generated data will be suitable for regulatory submissions. It is imperative to perform these studies early in the development lifecycle to de-risk projects and build a solid foundation for successful formulation and clinical studies.

References

-

Rajeshwari, T. R., & Nikalje, A. P. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

Sharma, M. C., & Sharma, S. (2016). Forced degradation studies. MedCrave online. [Link]

-

ResearchGate. Forced degradation studies of Brexpiprazole. [Link]

-

Patel, H., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

ResearchGate. Stability of 4H-pyrazoles in physiological environments. [Link]

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

-

ChemBK. This compound. [Link]

-

ResearchGate. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). [Link]

-

Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

-

Al-Warhi, T., et al. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. Molecules. [Link]

-

MDPI. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022-04-05). [Link]

-

Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. [Link]

-

PubChem. Pyrazole. [Link]

Sources

- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 2. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. rjptonline.org [rjptonline.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. ijrpp.com [ijrpp.com]

- 9. omicsonline.org [omicsonline.org]

An In-Depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 4-ethynyl-1-propyl-1H-pyrazole

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs with diverse therapeutic applications.[1][2][3] This guide focuses on a specific, novel derivative, 4-ethynyl-1-propyl-1H-pyrazole, and outlines a comprehensive, multi-faceted strategy for the identification and validation of its potential therapeutic targets. While direct biological data for this compound is not extensively available, its structural motifs—a five-membered aromatic heterocycle with adjacent nitrogen atoms, an N-propyl substituent, and a C4-ethynyl group—provide a rational basis for hypothesizing its interaction with various biological macromolecules.[4] This document provides researchers, scientists, and drug development professionals with a robust framework, integrating computational and experimental methodologies, to systematically explore the therapeutic potential of this and other novel pyrazole-based compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific principles.

Introduction: The Pyrazole Scaffold as a Versatile Pharmacophore

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms.[4][5] This unique structure confers a range of physicochemical properties that make it highly attractive for drug design. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor, allowing for diverse interactions with biological targets.[4] Furthermore, the pyrazole ring is a bioisostere for other aromatic systems like benzene, often improving properties such as solubility and metabolic stability.[4]

The therapeutic landscape is rich with pyrazole-containing drugs, demonstrating the scaffold's versatility. Notable examples include:

-

Celecoxib: A selective COX-2 inhibitor for the treatment of inflammation and pain.[2][6]

-

Rimonabant: An anti-obesity agent that acts as a cannabinoid receptor 1 (CB1) antagonist.[1][3]

-

Crizotinib: An anticancer agent targeting ALK and ROS1 kinases.[2]

-

Sildenafil: A phosphodiesterase 5 (PDE5) inhibitor used for erectile dysfunction.[2]

This diversity highlights that the biological activity of a pyrazole derivative is profoundly influenced by the nature and position of its substituents.[2][7] For our subject compound, This compound , the N-propyl group and the C4-ethynyl group are the key determinants of its potential pharmacology. The ethynyl group, in particular, is a versatile functional group that can participate in various non-covalent interactions (such as pi-stacking and hydrogen bonding) and can also act as a reactive handle for covalent modification of a target, although this is less common for unactivated alkynes.

A Strategy for Target Identification: From In Silico Prediction to Experimental Validation

Given the novelty of this compound, a logical and efficient approach to target identification is paramount. We propose a tiered strategy that begins with broad, computational screening to generate hypotheses, followed by focused experimental validation to confirm these predictions.

Figure 1: A tiered workflow for target identification and validation.

Phase 1: In Silico Target Prediction and Prioritization

Computational methods provide a rapid and cost-effective means to screen vast biological space and prioritize potential targets for experimental follow-up.

Reverse Pharmacophore Screening and Target Prediction

The initial step involves using the 2D structure of this compound as a query in reverse screening platforms. These tools compare the query molecule to databases of known ligands and their targets to predict potential protein interactions.

Recommended Protocol: Target Prediction using SwissTargetPrediction

-

Input: Obtain the SMILES string or draw the structure of this compound.

-

Execution: Submit the structure to the SwissTargetPrediction web server. The algorithm will generate a list of the most probable protein targets based on the principle of ligand similarity.

-

Analysis: The output will be a ranked list of targets, often categorized by protein class (e.g., kinases, GPCRs, enzymes). Pay close attention to targets that are well-established in disease pathways, particularly in oncology and inflammation, given the known activities of many pyrazole derivatives.[6][7][8]

Predicted Target Classes for this compound

Based on the activities of structurally related pyrazoles, the following protein families are hypothesized as high-priority target classes.[7][8][9]

| Potential Target Class | Rationale / Examples of Pyrazole Inhibitors | Potential Therapeutic Area |

| Kinases | The pyrazole scaffold is a common core in many kinase inhibitors (e.g., Crizotinib targeting ALK/ROS1).[2] | Oncology, Inflammation |

| Cyclooxygenases (COX) | Celecoxib is a well-known pyrazole-based selective COX-2 inhibitor.[6] | Inflammation, Pain |

| G-Protein Coupled Receptors (GPCRs) | Rimonabant, a pyrazole, targets the CB1 receptor.[1] | Metabolic Disorders, Neurology |

| Phosphodiesterases (PDEs) | Sildenafil contains a fused pyrazole ring system and inhibits PDE5.[2] | Cardiovascular, Urology |

| Histone Deacetylases (HDACs) | Some novel pyrazole derivatives have shown inhibitory activity against HDACs.[10] | Oncology |

Molecular Docking and Virtual Screening

Once a list of potential targets is generated, molecular docking can be used to model the binding pose and estimate the binding affinity of this compound to the active site of each protein.[11]

Recommended Protocol: Molecular Docking using AutoDock Vina

-

Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and assign charges.

-

-

Grid Generation: Define a search space (grid box) that encompasses the known active or allosteric site of the target protein.[12]

-

Docking: Run the docking simulation using a tool like AutoDock Vina. The program will generate multiple binding poses and score them based on a calculated binding energy.

-

Analysis:

-

Analyze the predicted binding poses. Look for favorable interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

-

Compare the predicted binding energy to that of known inhibitors of the target. A lower (more negative) binding energy suggests a more favorable interaction.[11]

-

ADMET Prediction

An early assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. A compound with high target affinity is of little therapeutic value if it has poor bioavailability or is toxic.

Recommended Protocol: ADMET Prediction using QikProp

-

Input: Provide the 3D structure of this compound.

-

Execution: Run the QikProp module within a platform like the Schrödinger Suite.[12]

-

Analysis: Evaluate key descriptors such as predicted aqueous solubility (logS), predicted brain/blood partition coefficient (logBB), and compliance with Lipinski's Rule of Five. This helps to de-risk the compound for further development.

Phase 2: In Vitro Experimental Validation

Computational predictions must be confirmed through rigorous experimental validation. The following protocols outline key experiments to confirm target engagement and functional activity.

Biochemical Binding Assays

The first step is to confirm a direct physical interaction between the compound and the purified target protein.

Recommended Protocol: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface.

-

Interaction: Flow a series of concentrations of this compound across the sensor surface.

-

Detection: The SPR instrument detects changes in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

-

Analysis: From the resulting sensorgrams, calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Figure 2: Workflow for Surface Plasmon Resonance (SPR) assay.

Enzymatic and Functional Assays

If the target is an enzyme, a functional assay is required to determine if binding translates to inhibition or activation.

Recommended Protocol: Kinase Inhibition Assay (Example)

-

Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP.

-

Inhibition: Add varying concentrations of this compound to the wells.

-

Detection: After incubation, measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

-

Analysis: Plot the percentage of kinase activity against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Functional Assays

The final step in in vitro validation is to confirm that the compound can engage its target in a cellular context and elicit a biological response.

Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat aliquots of the cell lysates to a range of different temperatures.

-

Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

-

Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound confirms target engagement in the cell.

Conclusion and Future Directions

The journey from a novel chemical entity to a potential therapeutic is a complex, multi-stage process. For this compound, the absence of existing biological data necessitates a foundational approach built on rational, hypothesis-driven science. The pyrazole scaffold provides a rich historical context of therapeutic success, suggesting a high probability of biological activity.[1][13] By integrating robust in silico prediction with rigorous in vitro validation, researchers can efficiently identify and prioritize the most promising therapeutic targets. The workflows and protocols detailed in this guide provide a comprehensive framework for elucidating the mechanism of action of this novel compound and paving the way for its potential development as a future therapeutic agent. Subsequent steps would involve lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive safety and toxicology profiling.

References

-

Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Reddy, P. T., & G, N. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Journal of Medicinal Chemistry and Drug Discovery. [Link]

-